![molecular formula C10H13N3O2 B14053519 N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide typically involves the reaction of 2-cyano-1H-pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The tert-butoxy group can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide can be compared with similar compounds such as:
N-(2-cyano-1H-pyrrol-1-yl)formamide: Lacks the tert-butoxy group, which may affect its stability and bioavailability.
N-(2-cyano-1H-pyrrol-1-yl)(methoxy)formamide: Contains a methoxy group instead of a tert-butoxy group, which may influence its reactivity and interactions with molecular targets.
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide |
InChI |
InChI=1S/C10H13N3O2/c1-10(2,3)15-13(8-14)12-6-4-5-9(12)7-11/h4-6,8H,1-3H3 |
InChI-Schlüssel |
PTDSGEOXDDXMGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)ON(C=O)N1C=CC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


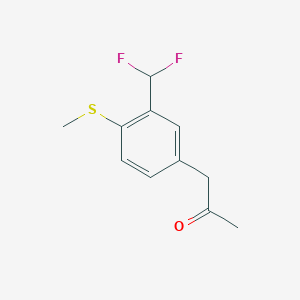
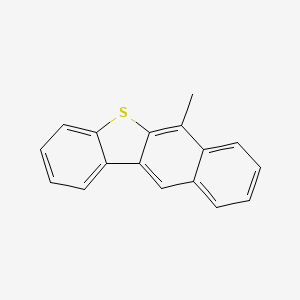
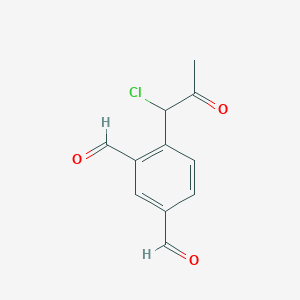
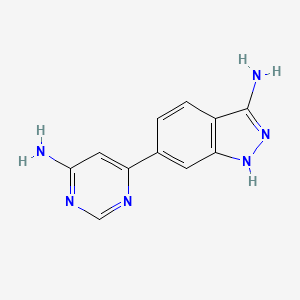
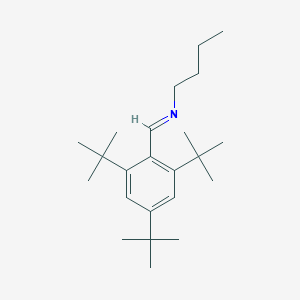
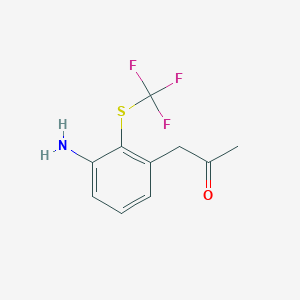

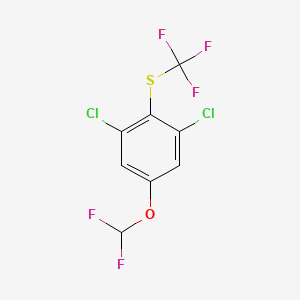
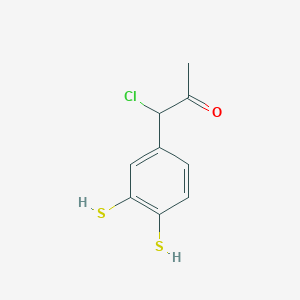
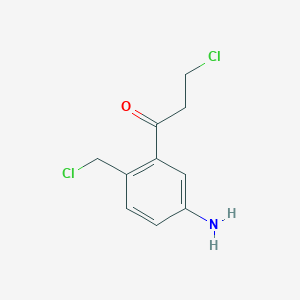


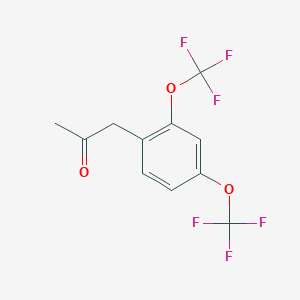
![2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)
